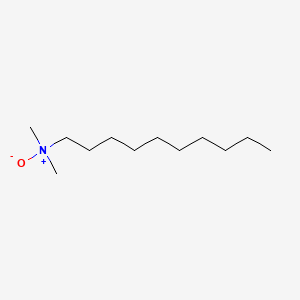

Óxido de decilamina

Descripción general

Descripción

Synthesis Analysis

The synthesis of N,N-dimethylamine derivatives and their corresponding N-oxides often involves catalytic reductive condensation of amino acids with formaldehyde, followed by oxidation using hydrogen peroxide and acetic acid. This method provides a pathway for synthesizing N,N-dimethyl neutral amino acids and their N-oxides, showcasing a general approach to the synthesis of such compounds (Ikutani, 1968).

Molecular Structure Analysis

Structural analysis of N,N-dimethylamine N-oxides and related compounds often employs spectroscopic techniques, including FT-IR and NMR, to elucidate their molecular geometry and electronic structure. For instance, studies have detailed the conformational behavior and vibrational wave numbers of N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine, providing insights into the structural aspects of N,N-dimethylamine derivatives (Resmi et al., 2016).

Chemical Reactions and Properties

The reactivity of N,N-dimethylamine N-oxides includes their participation in various chemical reactions, such as cycloadditions and formations of disinfection byproducts like N-Nitrosodimethylamine (NDMA) during chloramination processes. These reactions highlight the chemical properties and potential applications or environmental impacts of N,N-dimethylamine N-oxides (Spahr et al., 2017).

Physical Properties Analysis

Investigations into the physical properties of N,N-dimethylamine N-oxides and related compounds often focus on their crystalline structures, determined through techniques like X-ray crystallography. These studies reveal the solid-state characteristics and intermolecular interactions of such compounds, contributing to our understanding of their physical properties (Krzywda et al., 1996).

Chemical Properties Analysis

The chemical properties of N,N-dimethylamine N-oxides include their behavior as ligands in coordination chemistry and their roles in forming complexes with metals, demonstrating the versatility and reactivity of these compounds in various chemical contexts. For example, studies on the synthesis and magnetic properties of nickel complexes with N,N-dimethylamine ligands shed light on the potential applications of these compounds in materials science (Ribas et al., 1994).

Aplicaciones Científicas De Investigación

Síntesis de hidroxilaminas di- y trisustituidas

El óxido de decilamina es un tipo de hidroxilamina, que ha experimentado desarrollos recientes en su síntesis . La síntesis de hidroxilaminas di- y trisustituidas ha sido un foco de investigación en los últimos 15 años . La unidad de hidroxilamina es un grupo funcional subrepresentado en la química bioorgánica y medicinal, pero los desarrollos recientes sugieren que las hidroxilaminas pueden tener aplicaciones más amplias .

Propiedades antifouling y antibacterianas

El óxido de decilamina tiene un uso potencial como nanorrelleno antifouling y antibacteriano . En un estudio, se investigaron las nanopartículas de óxido de grafeno funcionalizado con dodecilamina (rGO-DDA), que son similares al óxido de decilamina, por sus propiedades antifouling y antibacterianas . Las nanopartículas de rGO-DDA exhibieron una excelente dispersibilidad en varios solventes, lo que las convierte en nanorrellenos prometedores para diversas membranas con alto rendimiento antifouling y antibacteriano .

Surfactante en aplicaciones de limpieza

El óxido de decilamina se utiliza como surfactante en aplicaciones de limpieza domésticas, industriales e institucionales . Como surfactante anfótero, proporciona espuma baja y de ruptura rápida y construcción de viscosidad .

Mecanismo De Acción

Target of Action

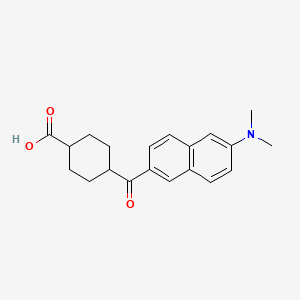

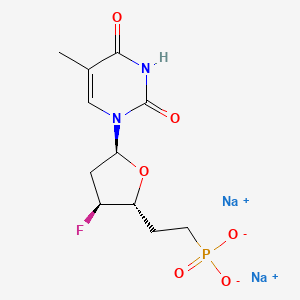

Decylamine oxide is a tertiary amine oxide . It has been found to interact with several targets, including Pancreatic lipase-related protein 2 , Ferrichrome-iron receptor , Dihydroorotate dehydrogenase (quinone), mitochondrial , and Autolysin . These targets play crucial roles in various biological processes, including lipid digestion, iron transport, pyrimidine biosynthesis, and bacterial cell wall turnover, respectively .

Mode of Action

For instance, it has been suggested that decylamine oxide may act as a substrate for monoamine oxidase (MAO) A or B , which are enzymes involved in the breakdown of monoamines.

Biochemical Pathways

Decylamine oxide is involved in several biochemical pathways. It has been suggested to play a role in the nitrogen cycle, where it participates in the circulation of inorganic and organic nitrogen-containing molecules . Additionally, it may influence the metabolism of microorganisms in natural environments and in host-pathogen interactions .

Result of Action

The result of decylamine oxide’s action depends on its interaction with its targets. For instance, its interaction with the Ferrichrome-iron receptor could potentially influence iron transport . Moreover, its potential role as a substrate for MAO could influence the breakdown of monoamines .

Safety and Hazards

Direcciones Futuras

1-Decanamine, N,N-dimethyl-, N-oxide is suitable for use as a component of dihydroorotate dehydrogenase (DHODH) protein solution to prepare drops for the crystallization of DHODH-piperine complexes . It is also suitable for use as a nonionic surfactant to study the nonreversible adsorption phenomena at the graphite/water interface by pulsed-flow microcalorimetry .

Propiedades

IUPAC Name |

N,N-dimethyldecan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKZFNZPJKEWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042190 | |

| Record name | N,N-Dimethyldecylamine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Decanamine, N,N-dimethyl-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

2605-79-0 | |

| Record name | Decyldimethylamine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2605-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capric dimethyl amine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002605790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capric dimethyl amine oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02613 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Decanamine, N,N-dimethyl-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyldecylamine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyldecylamine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYLAMINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G387VUT5EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

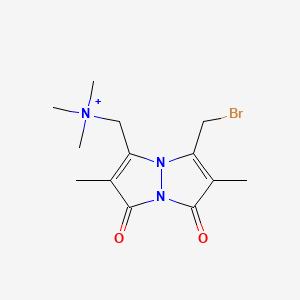

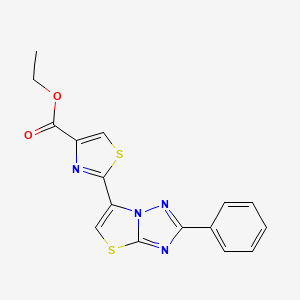

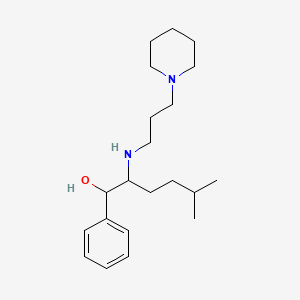

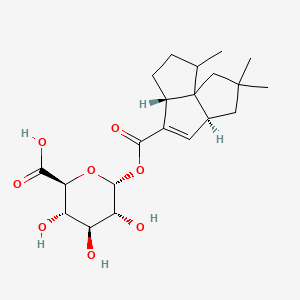

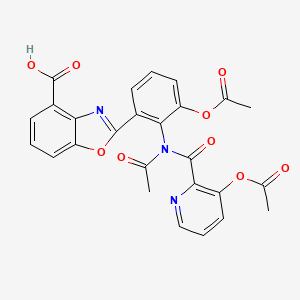

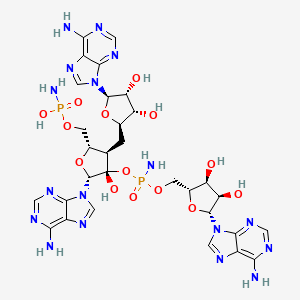

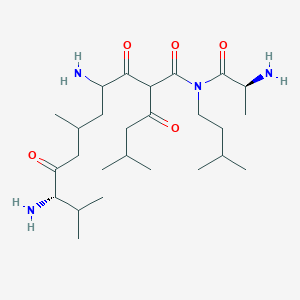

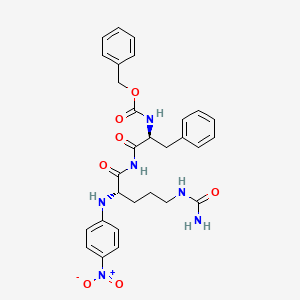

Feasible Synthetic Routes

Q & A

Q1: How does decylamine oxide behave at different interfaces?

A1: Decylamine oxide exhibits distinct adsorption behaviors on hydrophilic and hydrophobic surfaces. On hydrophilic surfaces like silica glass, it forms globular aggregates after an initial low-density adsorption phase []. This process is exothermic, meaning it releases heat. In contrast, on hydrophobic surfaces like graphite, decylamine oxide forms flat, ordered monolayer structures [, ]. The formation of this monolayer is strongly exothermic and effectively irreversible, indicating a high affinity for the graphite surface [].

Q2: What are the advantages of using pulsed-flow calorimetry to study decylamine oxide adsorption?

A3: Pulsed-flow calorimetry offers a significant advantage when studying the adsorption of decylamine oxide, especially on hydrophobic surfaces like graphite. Unlike traditional methods, pulsed-flow calorimetry allows for accurate measurement of enthalpy changes even in the "template-monolayer region" where adsorption is effectively irreversible []. This region, characterized by high affinity between decylamine oxide and the surface, is challenging to study with conventional techniques. Therefore, pulsed-flow calorimetry serves as a complementary tool, providing valuable insights into the thermodynamics of irreversible adsorption processes [].

Q3: Beyond its surfactant properties, are there other applications of decylamine oxide?

A4: Yes, decylamine oxide has shown potential in material science applications. For instance, it has been successfully utilized to modify vermiculite, a layered silicate mineral, to improve its compatibility with epoxy resins []. This modification enhances the dispersion of vermiculite within the epoxy matrix, leading to improved properties of the resulting nanocomposites. This demonstrates decylamine oxide's versatility beyond its traditional role as a surfactant.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.